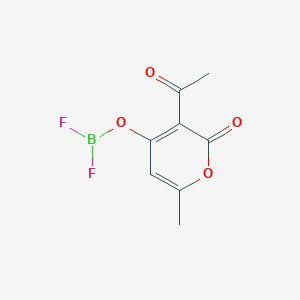

3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

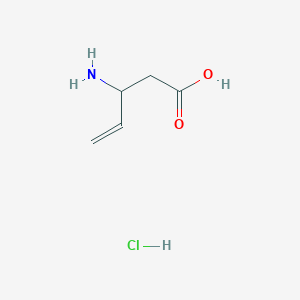

“3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate” is a chemical compound with the molecular formula C8H7BF2O4 . It contains a total of 22 bonds, including 15 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .

Molecular Structure Analysis

The molecular structure of “3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate” is characterized by a six-membered ring structure, an ester group, and a ketone group . The molecule is roughly planar .Chemical Reactions Analysis

While specific chemical reactions involving “3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate” are not available, similar compounds have been known to participate in reactions with organic halides .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate: has been investigated for its antimicrobial properties. In vitro studies revealed significant inhibitory activity against various bacterial strains. Some derivatives of coumarins, including this compound, exhibit promising effects against microbial growth .

Cytotoxic Profiles

Researchers have explored the cytotoxic effects of methyl 2-oxo-2H-pyran-3-carboxylate on oral human normal and tumor cells. By investigating its impact on cell viability, scientists aim to understand its potential as an anti-cancer agent .

Corrosion Inhibition

A novel Schiff base derived from 3-acetyl-4-hydroxy-6-methyl-(2H)pyran-2-one and difluoridoborate has been studied for its corrosion inhibition properties. It reduces the rate of anodic reactions, including mild steel oxidation, and inhibits cathodic reactions (hydrogen gas evolution) .

Advanced Battery Science

While specific studies on this compound’s role in battery technology are limited, its unique structure and fluorine content make it an interesting candidate for further investigation in advanced battery materials. Researchers may explore its potential as an electrolyte additive or electrode material .

Chromatography and Mass Spectrometry

In analytical chemistry, 3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate could find applications in chromatography and mass spectrometry. Its distinctive properties may contribute to separation techniques or serve as a reference compound .

Biopharma Production Safety

As part of biopharmaceutical production processes, safety and quality control are critical. This compound might play a role in ensuring the safety of biopharmaceutical products, although specific applications would require further investigation .

Wirkmechanismus

Target of Action

It’s known that the compound is involved in condensation reactions with various aromatic and heterocyclic aldehydes .

Mode of Action

The compound interacts with its targets through condensation reactions at the acetyl group . It also reacts at the methyl group in the position 6 with 4-dimethylaminobenzaldehyde . These interactions result in changes to the structure of the target molecules, potentially altering their function.

Eigenschaften

IUPAC Name |

3-acetyl-4-difluoroboranyloxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O4/c1-4-3-6(15-9(10)11)7(5(2)12)8(13)14-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDNFTQVUYOSCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC1=C(C(=O)OC(=C1)C)C(=O)C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2765561.png)

![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2765567.png)

![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrimidin-4-one](/img/structure/B2765568.png)

![3-(3-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2765570.png)

![6-methyl-4-oxo-N-pyridin-3-yl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2765571.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2765573.png)

![(E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2765575.png)

![1-(4-Chlorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2765578.png)

![2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2765580.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2765582.png)